methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate
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Overview
Description
Monomethyl auristatin F methyl ester (MMAF-OMe) is a potent cytotoxic agent used primarily in scientific research. It is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. MMAF-OMe is known for its ability to inhibit tubulin polymerization, making it a valuable tool in cancer research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMAF-OMe involves multiple steps, starting from the natural product dolastatin 10. The key steps include the protection of functional groups, selective methylation, and esterification. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of MMAF-OMe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
MMAF-OMe undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMAF-OMe can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
MMAF-OMe has a wide range of applications in scientific research:
Chemistry: Used as a tool to study tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology to investigate cell division and cytoskeletal organization.
Medicine: Utilized in cancer research as a cytotoxic agent in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
MMAF-OMe exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition disrupts the mitotic spindle, preventing cell division and leading to cell death. The compound is often linked to antibodies that target specific cancer cell surface antigens, allowing for selective delivery and accumulation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin E (MMAE): Another derivative of dolastatin 10, similar in structure but with different pharmacokinetic properties.
Paclitaxel: A natural product that stabilizes microtubules rather than inhibiting their polymerization.
Maytansinoid derivatives (DM2, DM4): Microtubule inhibitors used in ADCs .
Uniqueness
MMAF-OMe is unique due to its charged carboxyl group, which hinders its diffusion into cells, making it less toxic than MMAE. This property allows for more controlled and targeted delivery in ADCs, enhancing its therapeutic index .
Properties
Molecular Formula |
C40H67N5O8 |
---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
methyl 2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48) |
InChI Key |
WRVLBJXFSHALRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
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